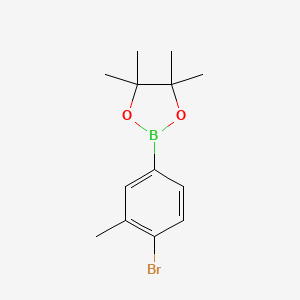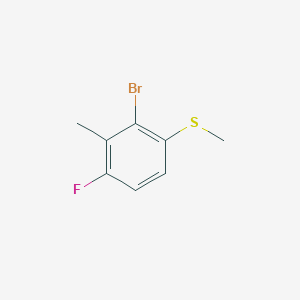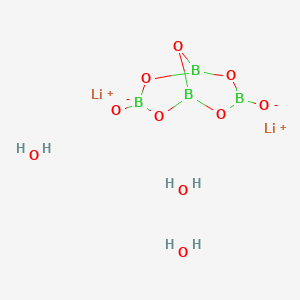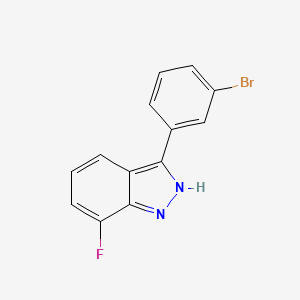![molecular formula C11H12ClNO B6304707 cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl CAS No. 2177263-48-6](/img/structure/B6304707.png)
cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl (hereafter referred to as ‘the compound’) is a synthetic organic compound that has recently been studied for its potential applications in scientific research. The compound is a derivative of indene and is composed of a cyclohexane ring with a double bond between the two carbon atoms, as well as a hydroxyl group and a chlorine atom attached to the ring. It is a colorless solid at room temperature and is soluble in polar solvents such as water and ethanol.
科学的研究の応用
The compound has been studied for its potential applications in scientific research. It has been demonstrated to be a useful tool for the study of enzyme-catalyzed reactions, and has been used to study the kinetics of certain enzymes. Furthermore, the compound has been used in studies of the mechanisms of action of certain drugs, as well as in studies of the effects of certain drugs on cells.
作用機序
The compound has been shown to interact with certain enzymes, such as cytochrome P450, and to inhibit their activity. This inhibition is due to the compound’s ability to bind to the active site of the enzyme, preventing the substrate from binding and thus preventing the enzyme from catalyzing the reaction. The compound has also been shown to interact with certain receptors, such as the 5-HT2A receptor, and to activate them. This activation is due to the compound’s ability to bind to the receptor and to trigger a conformational change in the receptor, which then leads to the activation of the receptor.
Biochemical and Physiological Effects
The compound has been shown to have a number of biochemical and physiological effects. For example, it has been demonstrated to have anti-inflammatory and anti-oxidant properties, as well as to have a protective effect against certain types of cancer. The compound has also been shown to have an effect on the central nervous system, and has been demonstrated to have anxiolytic and antidepressant properties.
実験室実験の利点と制限
The compound has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is soluble in polar solvents such as water and ethanol. Furthermore, it has been demonstrated to have a number of biochemical and physiological effects, making it a useful tool for the study of enzymes, receptors, and drugs. However, the compound has some limitations for use in laboratory experiments. For example, it is relatively unstable, and can degrade over time. Furthermore, it is toxic in high concentrations and should be handled with caution.
将来の方向性
The compound has potential applications in a variety of fields. It could be used as an enzyme inhibitor or activator in studies of enzyme-catalyzed reactions. It could also be used as a tool to study the effects of drugs on cells, or to study the mechanisms of action of certain drugs. Furthermore, the compound could be studied for its potential therapeutic applications, such as its anti-inflammatory and anti-oxidant properties, or its potential to protect against certain types of cancer. Finally, the compound could be studied for its potential applications in the field of neuroscience, such as its anxiolytic and antidepressant properties.
合成法
The compound can be synthesized in a two-step process. The first step involves the reaction of indene with 2-chloro-2-methylpropane in the presence of a base catalyst such as sodium hydroxide. This reaction yields the intermediate compound trans-1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one. The second step involves the reaction of the intermediate compound with hydrochloric acid, which yields the compound cis-1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl.
特性
IUPAC Name |
(3aR,8bR)-2,3,3a,8b-tetrahydro-1H-indeno[1,2-c]pyrrol-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c13-11-8-4-2-1-3-7(8)9-5-12-6-10(9)11;/h1-4,9-10,12H,5-6H2;1H/t9-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZRGDHLZABMFP-IYPAPVHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)C3=CC=CC=C23.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)C(=O)C3=CC=CC=C23.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1,2,3,3A-Tetrahydroindeno[2,1-C]pyrrol-8(8AH)-one hcl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)
![2-t-Butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)







![t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B6304694.png)
![t-Butyl3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate HCl](/img/structure/B6304699.png)